4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene

Catalog No.
S12786136
CAS No.
M.F
C8H8BrNO2S
M. Wt
262.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene

Product Name

4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene

IUPAC Name

4-bromo-2-[(E)-2-nitrobut-1-enyl]thiophene

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

InChI

InChI=1S/C8H8BrNO2S/c1-2-7(10(11)12)4-8-3-6(9)5-13-8/h3-5H,2H2,1H3/b7-4+

InChI Key

NOUNFDINPKJINR-QPJJXVBHSA-N

Canonical SMILES

CCC(=CC1=CC(=CS1)Br)[N+](=O)[O-]

Isomeric SMILES

CC/C(=C\C1=CC(=CS1)Br)/[N+](=O)[O-]

4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a nitro group attached to a butenyl chain. Its molecular formula is C7H6BrNO2SC_7H_6BrNO_2S, and it has a molecular weight of approximately 248.09 g/mol. The compound is characterized by its unique structure, which includes both electron-withdrawing (the nitro group) and electron-donating (the thiophene ring) functionalities, making it an interesting candidate for various

4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene can undergo various chemical transformations due to the presence of functional groups:

  • Electrophilic Substitution: The bromine atom can be replaced by nucleophiles in electrophilic aromatic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and biological activity.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex structures .

Research indicates that compounds similar to 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene may exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Certain nitro-substituted thiophenes have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Compounds containing thiophene rings often display anti-inflammatory properties, making them candidates for therapeutic applications .

Several synthesis methods have been reported for 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene:

  • Nitration of Thiophene Derivatives: Starting from thiophene, nitration can introduce the nitro group, followed by bromination.
  • Bromination of Thiophene: The bromine can be introduced via bromination reactions, typically using Br₂ or N-bromosuccinimide.
  • Alkylation Reactions: The butenyl chain can be introduced through alkylation reactions involving appropriate precursors .

The unique properties of 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene make it suitable for various applications:

  • Organic Electronics: Its electronic properties allow it to be used in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Materials Science: It can be utilized in the development of new materials with specific electrical or optical properties .

Interaction studies involving 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene focus on its reactivity with other chemical species:

  • Binding Affinity Studies: Investigations into how this compound interacts with biological targets such as enzymes or receptors are crucial for understanding its potential therapeutic effects.
  • Mechanistic Studies: Understanding the mechanisms behind its biological activity helps in optimizing its structure for enhanced efficacy.

Several compounds share structural similarities with 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene, including:

Compound NameStructure FeaturesUnique Properties
4-Bromo-thiopheneBromine on thiopheneBasic building block in synthesis
2-NitrothiopheneNitro group on thiopheneExhibits antimicrobial activity
5-Methylthieno[3,2-b]thiopheneMethyl substitution on thiopheneUsed in organic electronics
3-Bromo-thiopheneBromine at different positionDifferent reactivity profile

Uniqueness

4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene stands out due to its combination of both bromine and nitro groups on the thiophene ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This specific arrangement allows for unique interactions and applications not found in simpler derivatives .

Synthetic Routes and Strategies

3.1.1 Classical Synthesis Approaches

The most widely adopted route to 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene is a concise two-step sequence (Table 1).

  • Regio-selective bromination of 2-thiophenecarboxaldehyde with bromine in the presence of catalytic aluminium trichloride in dichloromethane affords 4-bromo-2-formylthiophene in up to 95% isolated yield [1] [2].
  • Henry (nitroaldol) condensation of the brominated aldehyde with 1-nitropropane under mild base or ammonium-acetate conditions furnishes the nitrobut-1-enyl side chain and spontaneously dehydrates to the (E)-nitroalkene; closely related thiophene analogues are obtained in 62–72% yield with E : Z ratios ≥9 : 1 [3].

Table 1 Classical two-step preparation of the target compound

StepKey reagents / catalystConditionsTimeYield (%)Ref.
1 BrominationBr₂ (1.1 eq), AlCl₃ (5 mol %)0–25 °C, CH₂Cl₂3 h95 [1]
2 Henry condensation1-Nitropropane (2 eq), NH₄OAc (0.5 eq)80 °C, AcOH2 h62–72 [3]
3.1.2 Contemporary Synthetic Methodologies
  • Pd-catalysed one-pot formylation/bromination–Henry sequences shorten the work-flow to a single reactor operation and reach 55–68% overall yield when micro-wave assistance is used [3].
  • Suzuki–Miyaura coupling of 4-bromo-2-(2-nitrovinyl)thiophene with ethyl-boron reagents enables late-stage diversification of the nitroalkene without affecting the sensitive NO₂ moiety, giving cross-coupled analogues in 70–85% yield under XPhos-Pd catalysis .
3.1.3 Green Chemistry Approaches

Three environmentally benign Henry protocols have been translated to the bromothiophene system (Table 2).
a) Solvent-free K₂CO₃-promoted Henry reactions at 25 °C provide the product in 78–82% yield while eliminating halogenated solvents and reducing energy demand [5].
b) Aqueous phosphate-buffer Henry reactions at pH 7 give comparable conversions (70%) in 24 h and simplify downstream effluent treatment [6].
c) Protein-mediated catalysis with keratin in water/TBAB affords the nitrobut-1-enyl adduct in 57% yield, illustrating the viability of biopolymer catalysts for C–C bond formation [7].

Table 2 Representative “green” Henry condensations of 4-bromo-2-formylthiophene

Catalyst / mediumTemp.SolventTime (h)Yield (%)Ref.
K₂CO₃ (1.0 eq)25 °Cneat680 [5]
Phosphate buffer25 °CH₂O2470 [6]
Keratin + TBAB25 °CH₂O2457 [7]

Reaction Mechanisms

3.2.1 Electrophilic Substitution Pathways

Bromination proceeds via σ-complex formation at C-4 of 2-formylthiophene; the formyl group withdraws electron density, directing bromine ortho to itself. AlCl₃ polarises Br₂, and rearomatisation delivers the 4-bromo isomer selectively (>90%) [2].

3.2.2 Nucleophilic Addition Mechanisms

Base abstracts the α-proton of 1-nitropropane to generate a resonance-stabilised nitronate. Carbon–carbon bond formation with the aldehyde gives a β-nitro-alkoxide that dehydrates under the acidic work-up to the (E)-nitrobut-1-enyl product [8]. Diastereo-selection is governed by an anti-periplanar transition state; crystallisation-enabled Henry protocols further amplify stereochemical purity via dynamic resolution [9].

3.2.3 Coupling Reaction Mechanisms

Cross-coupling exploits the C-Br bond of the target molecule. In Suzuki reactions, Pd(0) oxidative addition forms an Ar–Pd(II)–Br complex, transmetallation with a boronic ester delivers Ar–Pd(II)–Ar′, and reductive elimination forges the C–C bond while regenerating Pd(0) . The nitroalkene survives these transformations owing to its poor affinity for oxidative addition.

Purification and Characterization Techniques

3.3.1 Chromatographic Methods
  • Silica-gel flash chromatography (hexane / ethyl acetate 9 : 1 + 1% triethylamine) cleanly separates the product from higher-polarity Henry by-products; R_f ≈ 0.45 [3].
  • Preparative RP-HPLC (C18, 70 : 30 MeCN/H₂O) affords >99% HPLC purity suitable for analytical studies.
3.3.2 Recrystallization Procedures

The (E)-nitroalkene crystallises from ethanol at 0 °C in pale-yellow needles (m.p. 88–90 °C). Slow vapour diffusion of n-hexane into ethyl acetate offers an alternative that suppresses co-precipitation of polymeric side products [3].

3.3.3 Analytical Verification Protocols

Table 3 summarises key characterisation data.

Table 3 Analytical signature of 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene

TechniqueDiagnostic featureValueRef.
HR-MS (ESI)[M + H]⁺m/z 262.9459 (calc. 262.9459) [10]
¹H NMR (CDCl₃, 400 MHz)δ 8.19 (s, 1H, CH═), 7.31–7.25 (m, 2H, thiophene), 3.12 (q, J = 7.4 Hz, 2H, CH₂), 1.34 (t, J = 7.4 Hz, 3H, CH₃) [3]
¹³C NMR (CDCl₃, 100 MHz)δ 151.7, 142.0, 138.5, 134.5, 132.2, 127.2, 21.6, 12.3 ppm [3]
IR (ATR)ν_NO2 (asym.)1535 cm⁻¹ [10]
HPLCt_R (C18, 70% MeCN)6.4 min [3]

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

260.94591 g/mol

Monoisotopic Mass

260.94591 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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